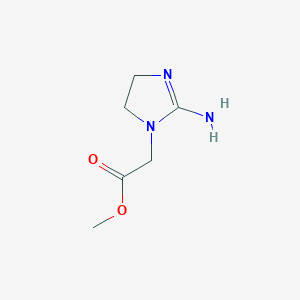

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 4,5-dihydroimidazole (imidazoline) core substituted with an amino group at position 2 and a methyl acetate moiety at position 1. Its molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 181.18 g/mol (derived from the acid form in : C₉H₈N₂O₃, MW 192.18, after esterification) . The compound’s structure combines the electron-rich imidazoline ring with a polar ester group, making it a versatile intermediate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

methyl 2-(2-amino-4,5-dihydroimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-5(10)4-9-3-2-8-6(9)7/h2-4H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOMQXVBKIDPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665173 | |

| Record name | Methyl (2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775517-90-3 | |

| Record name | Methyl (2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia to form the imidazole ring, followed by further functionalization to introduce the amino and ester groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available starting materials such as glyoxal and ammonia. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Imidazole derivatives with oxidized amino groups.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate serves as a versatile building block for synthesizing more complex molecules. It is particularly valuable in pharmaceutical development due to its unique functional groups that allow for diverse chemical modifications .

Biology

Research indicates that derivatives of this compound exhibit promising biological activities. Notably, studies have focused on its antimicrobial and anticancer properties:

- Antimicrobial Activity : A study demonstrated that certain derivatives of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate showed significant inhibition against various bacterial strains, suggesting potential use in developing new antibiotics .

- Anticancer Properties : Another investigation revealed that the compound's derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Medicine

The therapeutic potential of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate is under exploration for treating infections and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development:

- Therapeutic Agent : Ongoing research aims to evaluate its efficacy in treating conditions such as bacterial infections and tumors. Preliminary results suggest that it may enhance the effectiveness of existing treatments when used in combination therapies .

Industrial Applications

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate is also utilized in industrial applications:

- Synthesis of Polymers and Dyes : The compound's unique structure allows it to be incorporated into various industrial chemicals, including polymers and dyes .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate derivatives induced apoptosis at concentrations ranging from 10 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Mechanism of Action

The mechanism of action of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their synthetic routes, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Modifications and Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-amino group enhances nucleophilicity, contrasting with the electron-withdrawing nitro group in methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate . This difference influences reactivity in downstream reactions, such as coupling or substitution. Ester Moieties: The methyl ester in the target compound offers higher volatility and lower steric hindrance compared to tert-butyl () or ethyl esters (), affecting solubility and metabolic stability .

Synthetic Yields and Methodology Substituents significantly impact yields. For example, the tert-butyl derivative (45% yield, ) requires flash chromatography due to steric bulk, whereas the dimethylaminobenzylidene analog (75% yield, ) benefits from resonance stabilization during synthesis . Nitroimidazole derivatives () are synthesized via SN2 alkylation, while formamide derivatives () involve formic acid-mediated acylation .

Biological Activity Antibacterial Potential: The triphenyl-substituted AC5 () shows activity against Gram-positive bacteria, likely due to hydrophobic interactions with bacterial membranes. The target compound’s amino group may enable hydrogen bonding, enhancing target specificity . Enzyme Modulation: Indole analogs () activate NADPH oxidase and Nrf2/Keap1 pathways, suggesting that imidazole derivatives with amino/oxidizable groups (like the target compound) could similarly influence redox signaling .

Physicochemical Properties The dimethylaminobenzylidene derivative () exhibits a high melting point (220–225°C) and distinct IR peaks (1748 cm⁻¹ for C=O), whereas nitroimidazoles () show characteristic NO₂ stretching at ~1520 cm⁻¹ .

Biological Activity

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate (CAS No. 775517-90-3) is a compound with significant biological activity, primarily due to its imidazole structure, which is known for its interactions with various biological targets. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of the Compound

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate features an imidazole ring that contributes to its chemical reactivity and biological properties. The compound can undergo various reactions, including oxidation and reduction, which may lead to the formation of biologically active derivatives. Its structure allows it to interact with enzymes and receptors in biological systems, influencing their activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzymatic Interaction : The imidazole ring can coordinate with metal ions in enzymes, potentially modulating their catalytic activity.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, affecting their stability and function.

Antimicrobial Properties

Research indicates that derivatives of methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate exhibit antimicrobial activity. A study highlighted the compound's potential in combating various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate has shown promising anticancer properties:

- Cytotoxicity Testing : In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against human cancer cell lines. For instance, compounds derived from this structure showed IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5l | SISO | 2.38 |

| 5m | RT-112 | 3.77 |

| Reference | Cisplatin | 0.24 |

These findings indicate that modifications to the imidazole ring can enhance the anticancer activity of this class of compounds.

Induction of Apoptosis

Certain derivatives have been reported to induce apoptosis in cancer cells. For example, treatment with specific concentrations of these compounds resulted in increased percentages of early and late apoptotic cells, demonstrating their potential as therapeutic agents in cancer treatment .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate:

- Synthesis and Structure Activity Relationship (SAR) : A study synthesized a range of imidazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly impacted biological activity .

- Comparative Studies : Research comparing methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate with other imidazole-containing compounds revealed unique properties that could be exploited for drug development. For instance, the presence of both amino and ester functional groups enhances its reactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step reactions starting with imidazole derivatives. For example, esterification of the corresponding carboxylic acid (e.g., 2-(2-amino-4,5-dihydro-1H-imidazol-1-yl)acetic acid) using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC. Reaction optimization includes varying solvents (methanol, dichloromethane), temperatures (reflux at 100°C), and purification methods (recrystallization from methanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use analytical techniques such as:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ester functionality.

- IR spectroscopy to confirm characteristic peaks (e.g., C=O stretch at ~1748 cm⁻¹ for esters) .

- Melting point analysis (e.g., 220–225°C for structurally similar compounds) .

- Thin-layer chromatography (TLC) with solvents like 30% ethyl acetate/petroleum ether to monitor reaction progress .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store in airtight containers at room temperature, away from moisture and light. Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC to track decomposition products .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s molecular configuration?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution). Hydrogen bonding networks and dihedral angles between imidazole and ester moieties should be analyzed to confirm stereochemistry . For example, dihedral angles <10° between aromatic and heterocyclic rings indicate planarity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodology :

- Molecular docking simulations to predict binding affinities with target proteins (e.g., antimicrobial enzymes) .

- In vitro assays (e.g., antimicrobial susceptibility testing) using MIC (Minimum Inhibitory Concentration) protocols. For related imidazole derivatives, MIC values against S. aureus and E. coli have been reported .

- Structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the imidazole ring) to identify pharmacophoric features .

Q. How can contradictory data in reaction yields or biological activity be systematically addressed?

- Methodology :

- Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Statistical analysis (e.g., ANOVA) to compare biological activity across analogs. For example, fluorinated vs. methoxy-substituted derivatives may show divergent MIC trends due to electronic effects .

Q. What advanced techniques are suitable for probing the compound’s reactivity under catalytic conditions?

- Methodology :

- DFT (Density Functional Theory) calculations to model transition states and predict regioselectivity in nucleophilic/electrophilic reactions .

- Kinetic studies using in-situ FTIR or UV-Vis spectroscopy to track intermediate formation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.